molecular formula C27H21FN4O4S B2474008 N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 959502-38-6

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No. B2474008
CAS RN: 959502-38-6
M. Wt: 516.55
InChI Key: DSSLYJYNTASYCF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C27H21FN4O4S and its molecular weight is 516.55. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Activity

Research has shown that certain derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide demonstrate significant anti-inflammatory activity. A study by Sunder & Maleraju (2013) synthesized derivatives of this compound and found that several exhibited notable anti-inflammatory effects.

Anticancer Activity

A range of derivatives of this compound have shown potential as anticancer agents. For instance, Antypenko et al. (2016) discovered that some synthesized compounds exhibited high growth inhibition rates against melanoma cell lines. Another study by Laxminarayana et al. (2021) investigated the anticancer activity of similar compounds through molecular docking studies, suggesting their potential as chemotherapeutic agents.

Antimicrobial Activity

These compounds also exhibit antimicrobial properties. For example, Fahim & Ismael (2019) studied the antimicrobial activity of novel sulphonamide derivatives, indicating good activity against various strains. Moreover, Alagarsamy et al. (2016) found that certain synthesized thiosemicarbazide derivatives showed promising antimicrobial properties.

Molecular Docking and Computational Studies

Molecular docking and computational studies are crucial in understanding the interaction of these compounds with biological targets. Bodtke et al. (2007) used these techniques to study pharmacologically relevant imidazo[1,2-c]quinazolines, shedding light on their potential biological activities.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O4S/c28-19-7-3-1-5-17(19)14-37-27-31-20-8-4-2-6-18(20)25-30-21(26(34)32(25)27)12-24(33)29-13-16-9-10-22-23(11-16)36-15-35-22/h1-11,21H,12-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSLYJYNTASYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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